4-Chloro-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoic acid
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Overview
Description
4-Chloro-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoic acid is a complex organic compound with the molecular formula C16H14ClNO4S and a molecular weight of 351.81 g/mol . This compound is notable for its unique structure, which includes a chloro-substituted benzoic acid moiety and a tetrahydroisoquinoline sulfonyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoic acid typically involves multi-step organic reactions. One common method includes the functionalization of tetrahydroisoquinoline derivatives. For instance, the C(1)-functionalization of tetrahydroisoquinolines can be achieved via multicomponent reactions, which are known for their efficiency and selectivity . These reactions often involve the use of strong acids or transition metal catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. Techniques such as catalytic hydrogenation and the use of reducing agents like sodium borohydride are commonly employed to achieve the desired chemical transformations . The production process is designed to be scalable and cost-effective, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro-substituted position.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and transition metal catalysts (e.g., palladium on carbon). Reaction conditions often involve controlled temperatures and pressures to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions typically produce tetrahydroisoquinoline derivatives .
Scientific Research Applications
4-Chloro-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline moiety is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes and biological responses .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog that lacks the chloro and sulfonyl groups.
4-Chlorobenzoic acid: Contains the chloro-substituted benzoic acid moiety but lacks the tetrahydroisoquinoline group.
Sulfonylbenzoic acids: A class of compounds with similar sulfonyl and benzoic acid functionalities.
Uniqueness
4-Chloro-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoic acid is unique due to its combination of a chloro-substituted benzoic acid and a tetrahydroisoquinoline sulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-chloro-3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4S/c17-14-6-5-12(16(19)20)9-15(14)23(21,22)18-8-7-11-3-1-2-4-13(11)10-18/h1-6,9H,7-8,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYVOQBUPXDNMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=C(C=CC(=C3)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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